3-Quinuclidinone hydrochloride

Description

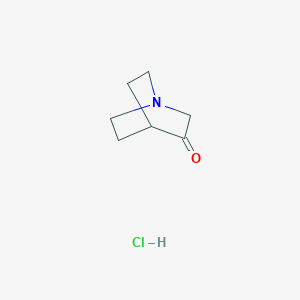

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c9-7-5-8-3-1-6(7)2-4-8;/h6H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDPHKHXPMDJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061599 | |

| Record name | Quinuclidin-3-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Acros Organics MSDS] | |

| Record name | 3-Quinuclidinone hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1193-65-3 | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-one, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azabicyclo(2.2.2)octan-3-one, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1193-65-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-one, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinuclidin-3-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinuclidin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of 3-Quinuclidinone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Quinuclidinone hydrochloride is a key bicyclic organic compound and a vital building block in the synthesis of various pharmaceuticals, including cevimeline (B1668456) and novel cannabinoid receptor ligands.[1] Its rigid, caged structure presents a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of this compound using core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document details experimental protocols, presents spectral data in a structured format, and offers visual workflows to aid researchers in the comprehensive characterization of this compound.

Chemical Structure and Properties

3-Quinuclidinone, also known as 1-Azabicyclo[2.2.2]octan-3-one, is a tertiary amine and a cyclic ketone.[2] The hydrochloride salt is a white to off-white powder with a melting point greater than 300 °C (with decomposition).[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays a set of complex multiplets due to the rigid bicyclic system. The protonation of the bridgehead nitrogen causes a downfield shift of the adjacent protons compared to the free base.

| Proton Assignment | Approximate Chemical Shift (δ) ppm | Multiplicity |

| CH (bridgehead) | ~3.8 - 4.0 | Multiplet |

| CH₂ (adjacent to N⁺) | ~3.2 - 3.6 | Multiplet |

| CH₂ (adjacent to C=O) | ~2.8 - 3.1 | Multiplet |

| CH₂ | ~2.0 - 2.4 | Multiplet |

| NH⁺ | Variable, broad | Singlet |

Note: Data are estimated from typical values and the spectrum available from ChemicalBook.[4] Precise shifts can vary with solvent and concentration.[5]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides distinct signals for each carbon environment. A key identifier is the signal for the carbonyl carbon, which is significantly downfield. For the free base, 3-quinuclidinone, the carbonyl carbon (C-3) signal appears at approximately 217 ppm.[6]

| Carbon Assignment | Approximate Chemical Shift (δ) ppm |

| C=O (C3) | ~215 - 217 |

| CH (bridgehead, C4) | ~55 - 60 |

| CH₂ (adjacent to N⁺, C2, C6) | ~45 - 50 |

| CH₂ (C5, C7) | ~25 - 30 |

Note: Data are based on values for the free base and typical shifts for similar structures.[6][7] The exact chemical shifts for the hydrochloride salt may vary slightly.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[8] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry 5 mm NMR tube. Deuterated chloroform (B151607) (CDCl₃) is generally not suitable due to the low solubility of the hydrochloride salt.

-

Instrumentation : The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters :

-

The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent and shimmed to optimize homogeneity.[4]

-

For ¹H NMR : A standard single-pulse experiment is used. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR : A proton-decoupled pulse sequence is typically employed to simplify the spectrum.[4] Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

-

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier-transformed. The spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or DSS) or the residual solvent peak.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. As a solid, this compound is typically analyzed as a KBr pellet or a Nujol mull.

IR Spectral Data

The IR spectrum is characterized by strong absorptions corresponding to the carbonyl group and vibrations associated with the amine salt.

| Vibration | Approximate Position (cm⁻¹) | Intensity |

| N⁺-H Stretch | 3000 - 2700 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium-Strong |

| C=O Stretch (Ketone) | 1730 - 1750 | Strong |

| C-N Stretch | 1200 - 1100 | Medium |

Note: Peak positions are estimated from the spectrum available from ChemicalBook and standard IR correlation tables.[9][10]

Experimental Protocol for IR Spectroscopy (KBr Pellet)

-

Sample Preparation : Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer a portion of the powder into a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Typically, the analysis is performed on the free base, 3-quinuclidinone, after in-source dissociation of the hydrochloride salt or by analyzing a sample of the free base directly. The molecular weight of the free base is 125.17 g/mol .

Mass Spectral Data

The mass spectrum is expected to show the molecular ion peak of the free base and characteristic fragments from the cleavage of the bicyclic ring system.

| m/z Value | Assignment | Notes |

| 125 | [M]⁺ | Molecular ion of the free base (C₇H₁₁NO) |

| 96 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 82 | [M - C₂H₃O]⁺ | Loss of a ketene (B1206846) fragment |

| 55 | [C₃H₅N]⁺ | Common fragment for saturated cyclic ketones |

Note: Fragmentation patterns are predicted based on the general behavior of cyclic ketones in mass spectrometry. The molecular ion of the free base is expected to be the primary ion observed under typical EI conditions.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction : The sample can be introduced via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS). For GC-MS, the sample would be dissolved in a suitable organic solvent like methanol (B129727) or dichloromethane.

-

Ionization : Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV. Electrospray Ionization (ESI) could also be used, which would likely show the protonated molecule [M+H]⁺ at m/z 126.

-

Mass Analysis : Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Integrated Analytical Workflow

A cohesive workflow is essential for the efficient and comprehensive analysis of this compound. The following diagram illustrates the logical flow from sample preparation to final data interpretation across the key spectroscopic techniques.

References

- 1. 3-Quinuclidone - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. This compound(1193-65-3) 1H NMR [m.chemicalbook.com]

- 4. This compound | CAS#:1193-65-3 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 3-Quinuclidinol(1619-34-7) 13C NMR spectrum [chemicalbook.com]

- 8. This compound(1193-65-3) IR Spectrum [chemicalbook.com]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

An In-depth Technical Guide to 3-Quinuclidinone Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Quinuclidinone hydrochloride, a pivotal building block in medicinal chemistry. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into its fundamental characteristics and its role in the synthesis of significant pharmaceutical compounds.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its bicyclic structure makes it a valuable scaffold in organic synthesis.[2] The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂ClNO | [3] |

| Molecular Weight | 161.63 g/mol | [2][3] |

| Melting Point | >300 °C (decomposes) | [1][3] |

| Boiling Point | 204.9 °C at 760 mmHg (for free base) | [3] |

| Solubility | Soluble in water | [4] |

| Appearance | White to off-white powder | [1] |

| CAS Number | 1193-65-3 | [1] |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is through an intramolecular Dieckmann condensation of a piperidine (B6355638) derivative.[5][6] This synthetic route is valued for its efficiency and is adaptable for large-scale production.

Experimental Protocol: Dieckmann Condensation Route

This protocol describes the synthesis of this compound starting from piperidine-4-carboxylic acid.[5]

Step 1: Esterification of Piperidine-4-carboxylic acid

-

Suspend piperidine-4-carboxylic acid in ethanol.

-

Add thionyl chloride dropwise at a controlled temperature.

-

Reflux the mixture to drive the reaction to completion, yielding ethyl piperidine-4-carboxylate.

Step 2: N-Alkylation

-

Dissolve the ethyl piperidine-4-carboxylate in a suitable solvent.

-

Add methyl chloroacetate (B1199739) in the presence of a base such as sodium carbonate.

-

Heat the mixture to afford ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.

Step 3: Dieckmann Condensation, Hydrolysis, and Decarboxylation

-

Treat the product from Step 2 with a strong base, such as potassium tert-butoxide, in a suitable solvent to initiate the Dieckmann condensation.

-

The resulting intermediate is then subjected to acidic hydrolysis and heated to induce decarboxylation.

-

The final product, 3-Quinuclidinone, is then treated with hydrochloric acid to yield this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents, owing to its versatile bicyclic structure.[7][8] Its applications span from the development of drugs for neurological disorders to agents targeting cannabinoid receptors.[7][9]

Synthesis of Cevimeline (B1668456)

Cevimeline, a muscarinic agonist used to treat dry mouth associated with Sjögren's syndrome, is synthesized from 3-Quinuclidinone.[1]

Experimental Protocol: Synthesis of Cevimeline The synthesis of cevimeline from 3-quinuclidinone involves the formation of a spiro-oxathiolane ring.[4]

-

Epoxidation: 3-Quinuclidinone is reacted with trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride in DMSO to form the corresponding epoxide.[1]

-

Thiol Opening: The epoxide is then opened by reaction with hydrogen sulfide (B99878) in the presence of sodium hydroxide (B78521) to yield 3-hydroxy-3-(sulfanylmethyl)quinuclidine.[1]

-

Cyclization: This intermediate is cyclized with acetaldehyde (B116499) in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) to form a mixture of cis and trans diastereomers of 2-methylspiro(1,3-oxathiolane-5,3′-quinuclidine).[1][4]

-

Isomer Separation and Salt Formation: The desired cis-isomer (cevimeline) is separated and treated with hydrochloric acid to form the final hydrochloride salt.

Synthesis of Cannabinoid Receptor Ligands

This compound is also a precursor for novel CB1 and CB2 cannabinoid receptor ligands, which are under investigation for various therapeutic applications.[9][10]

Experimental Protocol: Synthesis of a (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogue

This protocol outlines the synthesis of a specific class of cannabinoid receptor ligands.

-

Aldol (B89426) Condensation: 1-acetylindole-3-carboxaldehyde undergoes an aldol condensation with this compound in the presence of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) at low temperatures to produce a (Z)-2-(N-acetylindol-3-ylmethylene)quinuclidin-3-one derivative.

-

N-Deacetylation: The acetyl group is removed by refluxing in an aqueous sodium hydroxide solution, yielding the (Z)-2-(1H-indol-3-ylmethylene)-quinuclidin-3-one.

-

N-Benzylation: The final step involves the N-benzylation of the indole (B1671886) nitrogen to yield the target cannabinoid receptor ligand.

Involvement in Signaling Pathways

Ligands derived from this compound primarily target cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that modulate several intracellular signaling cascades.

CB1 and CB2 Receptor Signaling

Both CB1 and CB2 receptors are coupled to Gi/o proteins.[6][11] Activation of these receptors by an agonist typically leads to the following downstream effects:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

-

Modulation of Ion Channels: CB1 receptor activation is known to inhibit N-type and P/Q-type calcium channels and activate inwardly rectifying potassium channels.[6]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Both CB1 and CB2 receptors can activate the MAPK cascade, including ERK1/2, JNK, and p38 MAPK, which are involved in regulating cell proliferation, differentiation, and apoptosis.[6]

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its robust synthesis and versatile structure make it an invaluable starting material for a range of therapeutic agents. A thorough understanding of its chemical properties, synthetic routes, and the biological pathways of its derivatives is essential for leveraging its full potential in the ongoing quest for novel and effective pharmaceuticals.

References

- 1. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 11. What are CB2 modulators and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Pharmacological Significance of 3-Quinuclidinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Quinuclidinone hydrochloride is a versatile bicyclic intermediate whose primary significance in pharmacology and drug development is not derived from its own intrinsic biological activity, but from its role as a crucial structural scaffold for the synthesis of potent and clinically relevant muscarinic acetylcholine (B1216132) receptor (mAChR) ligands.[1][2] While the quinuclidinone core itself may possess modest biological activity, its true value is realized upon chemical modification into drugs such as aceclidine (B1665410) and cevimeline (B1668456). This guide elucidates the mechanism of action of these key derivatives, providing quantitative pharmacological data, detailed experimental protocols for their characterization, and visual diagrams of the signaling pathways they modulate.

This compound: A Synthetic Building Block

This compound (CAS: 1193-65-3) is a stable, water-soluble salt of the bicyclic ketone, 3-quinuclidinone.[2] Its rigid structure serves as a foundational template for creating compounds that target various biological pathways. While direct, potent interaction with neurotransmitter receptors is not its primary characteristic, derivatives have shown some activity. For instance, the related compound N-methyl-3-quinuclidinone was found to be a potent inhibitor of high-affinity choline (B1196258) uptake (HAChU) with an I₅₀ value of 0.56 µM, suggesting that the core quinuclidine (B89598) structure can interact with cholinergic system components.[3] However, the principal pharmacological relevance of this compound is as a precursor to potent muscarinic receptor agonists.

Mechanism of Action of Key Derivatives: Muscarinic Receptor Agonism

Derivatives of 3-quinuclidinone, such as aceclidine and cevimeline, function as agonists at muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) divided into five subtypes (M1-M5) that mediate a vast range of physiological functions. The mechanism of action is subtype-dependent.[4][5]

-

M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Agonist binding triggers the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol to bind to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). This calcium transient is a key event in cellular activation.[6][7]

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP). The βγ-subunits of the Gi/o protein can also directly modulate ion channels.[4][8]

Quantitative Pharmacology of Aceclidine

Aceclidine is a potent mAChR agonist used clinically as a miotic agent in ophthalmology.[8] Its (S)-enantiomer is the more active form. The tables below summarize its binding affinity (Ki) and functional potency (EC₅₀) at the five human muscarinic receptor subtypes.

Table 1: Binding Affinity (Ki) of (S)-Aceclidine at Human Muscarinic Receptors [8]

| Receptor Subtype | Representative K_i_ (nM) |

|---|---|

| M1 | 150 |

| M2 | 45 |

| M3 | 120 |

| M4 | 60 |

| M5 | 180 |

Data derived from radioligand competition binding assays using transfected CHO-K1 cells.

Table 2: Functional Potency (EC₅₀) of (S)-Aceclidine at Human Muscarinic Receptors [8]

| Receptor Subtype | Assay Type | Representative EC₅₀ (nM) |

|---|---|---|

| M1 | Phosphoinositide Hydrolysis | 130 |

| M2 | cAMP Inhibition | 30 |

| M3 | Phosphoinositide Hydrolysis | 100 |

| M4 | cAMP Inhibition | 40 |

| M5 | Phosphoinositide Hydrolysis | 160 (Estimated) |

Data derived from functional assays using transfected CHO-K1 cells.

Quantitative Pharmacology of Cevimeline

Cevimeline is a mAChR agonist approved for the treatment of dry mouth associated with Sjögren's syndrome.[9][10] It shows a preference for M1 and M3 receptors, which are prevalent on salivary gland epithelia.[9][11][12]

Table 3: Functional Potency (EC₅₀) of Cevimeline at Human Muscarinic Receptors [11][13]

| Receptor Subtype | Representative EC₅₀ (µM) |

|---|---|

| M1 | 0.023 |

| M2 | 1.04 |

| M3 | 0.048 |

| M4 | 1.31 |

| M5 | 0.063 |

Data derived from functional assays evaluating receptor activation.

Signaling Pathway Diagrams

The following diagrams illustrate the intracellular signaling cascades initiated by muscarinic agonists derived from 3-quinuclidinone.

Experimental Protocols

The characterization of muscarinic ligands relies on robust in vitro assays. The following sections detail the methodologies for the key experiments used to generate the data in this guide.

Competition Radioligand Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at a specific muscarinic receptor subtype.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing a single human muscarinic receptor subtype (M1-M5).[8][14]

-

Radioligand: A high-affinity muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).[14]

-

Test Compound: The unlabeled compound to be tested (e.g., S-Aceclidine).

-

Non-specific Control: A high concentration of a known antagonist (e.g., 1 µM Atropine) to determine non-specific binding.[4]

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS).

-

Equipment: 96-well plates, cell harvester, scintillation counter, glass fiber filter mats.

Methodology:

-

Membrane Preparation: Culture transfected cells to confluence, harvest, and prepare a crude membrane fraction via homogenization and differential centrifugation.[4] Determine the protein concentration of the final membrane suspension.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand + Cell Membranes + Assay Buffer.

-

Non-specific Binding (NSB): Radioligand + Cell Membranes + Non-specific Control (Atropine).

-

Competition: Radioligand + Cell Membranes + serial dilutions of the Test Compound.[14]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[15]

-

Harvesting: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters rapidly with ice-cold assay buffer to remove residual unbound ligand.[4]

-

Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors (M1, M3, M5).

Objective: To determine the functional potency (EC₅₀) of a muscarinic agonist.

Materials:

-

Cell Line: A cell line (e.g., CHO, HEK293) stably expressing the Gq-coupled muscarinic receptor of interest (M1, M3, or M5).[16]

-

Calcium Indicator Dye: A fluorescent calcium-sensitive dye, such as Fluo-4 AM or a no-wash kit.[7][16]

-

Test Compound: The muscarinic agonist to be tested (e.g., Cevimeline).

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.

-

Equipment: Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR, FlexStation).[7]

Methodology:

-

Cell Plating: Seed the cells into a 96- or 384-well black, clear-bottom assay plate and culture overnight to form a confluent monolayer.[16]

-

Dye Loading: Remove the culture medium and add the calcium indicator dye solution (prepared in assay buffer) to each well. Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells and be de-esterified.[7]

-

Compound Preparation: Prepare serial dilutions of the agonist test compound in assay buffer.

-

Signal Detection: Place the assay plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

-

The instrument automatically adds the agonist dilutions to the wells.

-

Immediately begin recording the fluorescence intensity kinetically (e.g., every 1-2 seconds) for 2-3 minutes to capture the transient calcium flux.[16][17]

-

-

Data Analysis:

-

The change in fluorescence intensity (peak signal - baseline signal) is proportional to the increase in intracellular calcium.

-

Plot the fluorescence change against the log concentration of the agonist.

-

Fit the data with a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect).[16]

-

Conclusion

While this compound itself is not a primary therapeutic agent, its role as a foundational scaffold is indispensable for the synthesis of important cholinergic drugs. The pharmacological mechanisms of its derivatives, primarily as potent muscarinic receptor agonists, are well-characterized through established in vitro assays. An understanding of these mechanisms, supported by quantitative binding and functional data, is critical for researchers in medicinal chemistry and pharmacology aiming to design and develop novel therapeutics targeting the muscarinic acetylcholine receptor system.

References

- 1. chemimpex.com [chemimpex.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Aceclidine | 827-61-2 | Benchchem [benchchem.com]

- 9. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Cevimeline Hydrochloride? [synapse.patsnap.com]

- 11. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cevimeline [drugcentral.org]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Quinuclidinone Hydrochloride via Dieckmann Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Quinuclidinone hydrochloride, a crucial intermediate in the manufacturing of various pharmaceutical compounds. The core of this synthesis is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this process, offering valuable insights for professionals in chemical research and drug development.

Introduction

3-Quinuclidinone is a key building block in the synthesis of a range of biologically active molecules, including antiviral, anticonvulsant, antibacterial, and anticancer agents.[1] Its rigid bicyclic structure is a sought-after feature in medicinal chemistry. The Dieckmann condensation provides an efficient route to construct the characteristic azabicyclo[2.2.2]octane core of the quinuclidine (B89598) system.[2] This intramolecular reaction involves the base-catalyzed cyclization of a diester, typically followed by hydrolysis and decarboxylation to yield the final ketone.[3]

The Dieckmann Condensation: Mechanism and Principles

The Dieckmann condensation is an intramolecular version of the Claisen condensation, which is effective in forming five- or six-membered rings.[4][5][6] The reaction proceeds via the following steps:

-

Enolate Formation: A strong base abstracts an α-proton from one of the ester groups of the acyclic diester, forming an enolate.

-

Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the carbonyl carbon of the other ester group within the same molecule.

-

Cyclization and Elimination: This attack leads to the formation of a cyclic tetrahedral intermediate, which then collapses by eliminating an alkoxide group to form a cyclic β-keto ester.

-

Deprotonation: The resulting β-keto ester is acidic and is deprotonated by the alkoxide base, driving the equilibrium towards the product.

-

Protonation: An acidic workup in a subsequent step neutralizes the enolate to give the final β-keto ester.

For the synthesis of 3-Quinuclidinone, the starting material is typically a piperidine (B6355638) derivative with two ester side chains, such as 1-carbethoxymethyl-4-carbethoxypiperidine.[2]

Reaction Mechanism: Dieckmann Condensation

Caption: Mechanism of 3-Quinuclidinone synthesis via Dieckmann condensation.

Experimental Protocols

The synthesis of this compound can be broadly divided into three key stages: preparation of the diester precursor, the Dieckmann condensation itself, and subsequent hydrolysis and decarboxylation.

This precursor is typically synthesized by the alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with ethyl chloroacetate (B1199739) or ethyl bromoacetate.[2]

Protocol:

-

To a solution of ethyl isonipecotate and a base (e.g., sodium carbonate or triethylamine) in a suitable solvent (e.g., water or ethanol), ethyl chloroacetate is added dropwise.

-

The reaction mixture is heated and stirred for several hours.

-

After completion, the reaction is worked up by dilution with water and extraction with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the desired diester.

The cyclization of 1-carbethoxymethyl-4-carbethoxypiperidine is the crucial step.

Protocol:

-

A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in an anhydrous aprotic solvent like toluene (B28343) is prepared in a flask equipped with a stirrer, condenser, and under a dry nitrogen atmosphere.[2]

-

A strong base, such as potassium tert-butoxide or potassium metal, is added to the solvent.[2][3]

-

The diester solution is then added dropwise to the base suspension at an elevated temperature, typically at the reflux temperature of the solvent.[2]

-

The reaction mixture is refluxed for several hours to ensure complete cyclization.[2]

-

After cooling, the reaction is quenched by the careful addition of an acid, such as hydrochloric acid.[2]

The resulting β-keto ester is then converted to this compound.

Protocol:

-

The aqueous acidic layer from the previous step, containing the β-keto ester, is heated under reflux for an extended period (e.g., 15 hours) to effect both hydrolysis of the ester and decarboxylation.[2]

-

The solution is then treated with activated charcoal to decolorize it and filtered.[2]

-

The filtrate is evaporated to dryness under reduced pressure.[2]

-

The residue is dissolved in water, made alkaline with a saturated potassium carbonate solution, and extracted with an organic solvent like ether.[2]

-

The combined organic extracts are dried and the solvent is removed.

-

The resulting crude 3-quinuclidinone is dissolved in a suitable solvent (e.g., ethanol (B145695) or isopropyl alcohol) and treated with hydrochloric acid to precipitate this compound.[2][7]

-

The solid product is collected by filtration, washed with a solvent like acetone, and dried.[2]

Experimental Workflow

References

- 1. Page loading... [guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of 3-Quinuclidinone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Quinuclidinone hydrochloride (CAS No: 1193-65-3). This versatile bicyclic amine derivative is a crucial building block in the synthesis of a wide array of pharmaceutical compounds and holds significant interest for researchers in medicinal chemistry and drug development.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1][2] It is known for its stability and solubility in water, which makes it a convenient intermediate for various synthetic applications.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁NO·HCl | [1][4][5] |

| Molecular Weight | 161.63 g/mol | [1][4][6] |

| Melting Point | >300 °C (decomposes) | [4][7][8] |

| Boiling Point | 204.9 °C at 760 mmHg | [7] |

| Solubility | Soluble in water and methanol; insoluble in ether, THF, and toluene (B28343).[1][4][5] | [5] |

| pKa | 7.2 (for the conjugate acid of the free base, 3-Quinuclidinone) | [9] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Hygroscopicity | Hygroscopic | [2] |

| CAS Number | 1193-65-3 | [1][7] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: Proton NMR spectra are available for this compound, providing characteristic peaks for the protons in its bicyclic structure.[10]

-

IR: Infrared spectroscopy data is also available, which can be used to identify the functional groups present in the molecule.[11]

Experimental Protocols

The synthesis of this compound is a well-established process in organic chemistry. One common method is the Dieckmann condensation.[9]

Synthesis via Dieckmann Condensation

A widely cited method for the synthesis of this compound involves the Dieckmann condensation of a piperidine (B6355638) derivative.[9][12]

Materials:

-

1-Carbethoxymethyl-4-carbethoxypiperidine

-

Potassium tert-butoxide

-

Toluene

-

Tetrahydrofuran (THF)

-

Sulfuric acid

-

Sodium hydroxide (B78521)

-

Chloroform

-

Sodium sulfate

-

Isopropyl alcohol

-

Hydrochloric acid

Procedure:

-

A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in toluene is added dropwise to a refluxing mixture of potassium tert-butoxide in toluene and THF. The mixture is stirred at reflux for several hours.

-

Dilute sulfuric acid is then added dropwise to the reaction mass at a controlled temperature.

-

The aqueous layer is collected, heated to reflux, and maintained for several hours to effect hydrolysis and decarboxylation.

-

The pH of the mixture is adjusted with a sodium hydroxide solution.

-

The product is extracted with chloroform, and the organic layer is dried over sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 3-Quinuclidinone base.

-

The crude product is purified, often by crystallization from hexane.

-

The purified base is then dissolved in a suitable solvent like isopropyl alcohol, and hydrochloric acid is added to precipitate the hydrochloride salt.[12]

-

The resulting this compound is collected by filtration, washed, and dried.[12]

Key Applications and Logical Relationships

This compound serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules.[3] Its rigid bicyclic structure provides a valuable scaffold for designing ligands for various receptors.

It is a key precursor in the synthesis of cevimeline, a muscarinic M1 and M3 receptor agonist used for the treatment of dry mouth associated with Sjögren's syndrome.[2] It is also utilized in the preparation of novel ligands for cannabinoid receptors (CB1 and CB2).[2] Furthermore, its derivatives are investigated as potential therapeutic agents for neurological disorders.[3] The compound is also used in the development of organometallic catalysts and as a reagent in broader organic synthesis.[3][5]

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 1193-65-3 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. exsyncorp.com [exsyncorp.com]

- 6. 3-Quinuclidone 97 1193-65-3 [sigmaaldrich.com]

- 7. This compound | CAS#:1193-65-3 | Chemsrc [chemsrc.com]

- 8. chembk.com [chembk.com]

- 9. 3-Quinuclidone - Wikipedia [en.wikipedia.org]

- 10. This compound(1193-65-3) 1H NMR [m.chemicalbook.com]

- 11. This compound(1193-65-3) IR Spectrum [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Stability and Degradation Profile of 3-Quinuclidinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of 3-Quinuclidinone hydrochloride. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide combines information from safety data sheets, general chemical principles, and detailed protocols adapted from studies on structurally related compounds. This approach provides a robust framework for researchers to design and execute their own stability studies.

Chemical and Physical Properties

This compound is the hydrochloride salt of 1-azabicyclo[2.2.2]octan-3-one, a bicyclic amine and a ketone. The hydrochloride form is often utilized for its enhanced stability in various applications[1].

| Property | Value | Reference(s) |

| Chemical Name | 1-Azabicyclo[2.2.2]octan-3-one hydrochloride | [2] |

| Synonyms | 3-Quinuclidinone HCl, Quinuclidin-3-one hydrochloride | [1][2] |

| CAS Number | 1193-65-3 | [2] |

| Molecular Formula | C₇H₁₁NO·HCl | [1][2] |

| Molecular Weight | 161.63 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | >300 °C (decomposition) | |

| Solubility | Soluble in water | [2] |

| Hygroscopicity | Hygroscopic | |

| pKa (conjugate acid) | 7.2 (for 3-Quinuclidinone) | [3] |

Stability and Storage

General Stability: this compound is reported to be stable under normal temperatures and pressures[2][4]. The hydrochloride salt form is specifically used to enhance its stability in chemical reactions[1].

Storage Conditions: For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area[1][2][4]. Due to its hygroscopic nature, exposure to moisture should be minimized.

Incompatibilities: The compound is incompatible with strong oxidizing agents[2][4]. Contact with such materials should be avoided to prevent potential degradation.

Hazardous Decomposition Products: Upon decomposition, typically at temperatures above 300 °C, hazardous products such as hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide may be formed[2][4].

Forced Degradation Studies: Experimental Protocols

Hydrolytic Degradation

Objective: To assess the stability of this compound in aqueous solutions at different pH values.

3.1.1. Acid Hydrolysis

-

Protocol:

-

Prepare a stock solution of this compound in 0.1 N hydrochloric acid.

-

Divide the solution into aliquots and store them at room temperature and an elevated temperature (e.g., 60 °C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot.

-

Neutralize the sample with a suitable base (e.g., 0.1 N sodium hydroxide).

-

Dilute the neutralized sample to a suitable concentration with the mobile phase for analysis.

-

Analyze the sample using a stability-indicating HPLC method.

-

3.1.2. Base Hydrolysis

-

Protocol:

-

Prepare a stock solution of this compound in 0.1 N sodium hydroxide.

-

Follow the same procedure as for acid hydrolysis, neutralizing the samples with a suitable acid (e.g., 0.1 N hydrochloric acid) before analysis.

-

Oxidative Degradation

Objective: To evaluate the susceptibility of this compound to oxidation.

-

Protocol:

-

Prepare a stock solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature.

-

At specified time intervals, withdraw an aliquot.

-

Dilute the sample to a suitable concentration with the mobile phase.

-

Analyze the sample using a stability-indicating HPLC method.

-

Thermal Degradation

Objective: To assess the stability of solid this compound when exposed to heat.

-

Protocol:

-

Place a known amount of solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

-

At specified time intervals, withdraw a sample.

-

Dissolve the sample in a suitable solvent and dilute it to a known concentration with the mobile phase.

-

Analyze the sample using a stability-indicating HPLC method.

-

Photolytic Degradation

Objective: To determine the effect of light exposure on the stability of this compound.

-

Protocol:

-

Expose a sample of solid this compound or a solution of the compound to a calibrated light source as per ICH Q1B guidelines. The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

-

At the end of the exposure period, prepare the samples (and the control) for analysis by dissolving and diluting them to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method.

-

Potential Degradation Pathways

While specific degradation products of this compound have not been reported in the literature, potential degradation pathways can be inferred based on its chemical structure and general reactivity of bicyclic amines and ketones.

-

Hydrolysis: Under harsh acidic or basic conditions, the bicyclic ring system could potentially undergo ring-opening reactions, although the quinuclidine (B89598) cage is generally stable.

-

Oxidation: The tertiary amine is susceptible to oxidation to form an N-oxide. The ketone functionality could potentially undergo Baeyer-Villiger oxidation to form a lactone, especially in the presence of strong oxidizing agents like peroxy acids.

-

Photodegradation: UV radiation could potentially lead to radical-mediated degradation pathways.

Analytical Methods for Stability Testing

A stability-indicating analytical method is crucial to separate the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Recommended HPLC Method Development Approach:

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. Gradient elution may be necessary to achieve separation of all components.

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS can provide molecular weight information and fragmentation patterns of the degradation products, aiding in their structural elucidation.

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of this compound.

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Conclusion

While this compound is a generally stable compound under recommended storage conditions, it is susceptible to degradation under stress conditions such as strong oxidation. This technical guide provides a foundational understanding of its stability profile and outlines detailed experimental protocols for conducting forced degradation studies. The information presented here, though partly based on structurally similar compounds, offers a comprehensive framework for researchers to initiate their own stability programs, develop and validate stability-indicating analytical methods, and ultimately ensure the quality and safety of products containing this compound. Further research is warranted to isolate and characterize the specific degradation products to fully elucidate its degradation pathways.

References

An In-depth Technical Guide to the pKa and Basicity of 3-Quinuclidinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acid-base properties of 3-quinuclidinone hydrochloride, a key building block in the synthesis of various pharmaceutical agents. A detailed examination of its pKa value and inherent basicity is presented, supported by quantitative data and detailed experimental protocols for its determination. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the physicochemical characteristics that influence the compound's reactivity, solubility, and biological activity.

Introduction

This compound is the salt form of 3-quinuclidinone, a bicyclic amine. Its rigid, cage-like structure and the presence of a nitrogen atom make it a versatile scaffold in medicinal chemistry. The basicity of the nitrogen atom, quantified by its pKa value, is a critical parameter that dictates its behavior in physiological environments and its suitability for various synthetic transformations. Understanding the pKa is essential for predicting its ionization state at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

Physicochemical Properties of this compound

A summary of the key quantitative data for 3-quinuclidinone and its hydrochloride salt is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| pKa of Conjugate Acid | 7.2 | [1] |

| Molecular Formula | C₇H₁₁NO·HCl | [2][3] |

| Molecular Weight | 161.63 g/mol | [2][4] |

| Melting Point | >300 °C (decomposes) | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water |

Basicity of 3-Quinuclidinone

The basicity of 3-quinuclidinone is attributed to the lone pair of electrons on the nitrogen atom. The pKa of its conjugate acid is 7.2.[1] This value indicates that 3-quinuclidinone is a moderately weak base. For comparison, the pKa of the conjugate acid of quinuclidine (B89598) (the parent compound without the carbonyl group) is significantly higher, indicating that quinuclidine is a much stronger base.[1] The reduced basicity of 3-quinuclidinone can be attributed to the electron-withdrawing effect of the adjacent carbonyl group, which decreases the electron density on the nitrogen atom and makes the lone pair less available for protonation.

The relationship between the structure of 3-quinuclidinone, its protonation state, and its basicity is illustrated in the following diagram:

Caption: Equilibrium between 3-Quinuclidinone and its conjugate acid.

Experimental Protocols for pKa Determination

The pKa of this compound can be accurately determined using several established methods. Below are detailed protocols for two common techniques: potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves titrating a solution of the compound with a strong base and monitoring the pH change. The pKa is determined from the inflection point of the resulting titration curve.

Materials and Equipment:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

-

Analytical balance

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh approximately 161.6 mg of this compound (to make a ~0.01 M solution) and dissolve it in 100 mL of deionized water in a beaker.

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration Setup: Place the beaker containing the analyte solution on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Titration: Begin stirring the solution at a moderate speed. Record the initial pH of the solution. Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Data Analysis: Continue the titration until the pH has risen significantly (e.g., to pH 11-12). Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steep rise in the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

UV-Vis Spectrophotometry

This technique is applicable if the protonated and unprotonated forms of the compound have different UV-Vis absorption spectra. The pKa is determined by measuring the absorbance of the compound in solutions of varying pH.

Materials and Equipment:

-

This compound

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

A series of buffer solutions with known pH values (e.g., from pH 5 to 9)

-

Deionized water

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in deionized water.

-

Determination of Analytical Wavelengths:

-

Prepare two solutions of the compound, one in a highly acidic buffer (e.g., pH 2) to ensure it is fully protonated, and one in a highly basic buffer (e.g., pH 11) to ensure it is fully unprotonated.

-

Scan the UV-Vis spectrum of both solutions to identify the wavelengths of maximum absorbance (λmax) for both the protonated and unprotonated forms.

-

-

Preparation of Sample Solutions: Prepare a series of solutions by diluting the stock solution with the different pH buffers, ensuring the final concentration of the compound is the same in each solution.

-

Absorbance Measurements: Measure the absorbance of each buffered solution at the predetermined analytical wavelengths.

-

Data Analysis: Plot the absorbance at a chosen wavelength versus the pH of the buffer. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the fully protonated form, and AB is the absorbance of the fully unprotonated form.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow from the synthesis of this compound to the determination of its key physicochemical property, the pKa.

Caption: A logical workflow for the synthesis and pKa determination of 3-quinuclidinone HCl.

Conclusion

The pKa of this compound is a fundamental physicochemical parameter that is crucial for its application in drug discovery and development. This guide has provided a concise yet comprehensive overview of its basicity, along with detailed experimental protocols for the determination of its pKa. The provided data and methodologies will aid researchers in understanding and utilizing this important synthetic intermediate to its full potential. By applying the principles and procedures outlined herein, scientists can ensure the accurate characterization of this compound, facilitating its effective use in the synthesis of novel therapeutic agents.

References

Characterization of 3-Quinuclidinone Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic characterization of 3-Quinuclidinone hydrochloride, a key building block in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Introduction

This compound is a bicyclic organic compound that serves as a precursor in the synthesis of various pharmaceutical agents. Its rigid structure and functional groups make it a versatile scaffold in drug design. Accurate characterization of this compound is crucial for ensuring the quality and purity of downstream products. This guide presents a comprehensive overview of the NMR and FTIR spectral data for this compound, along with detailed experimental protocols.

Spectroscopic Data

The following sections provide a summary of the quantitative NMR and FTIR data for this compound. The data is presented in a clear, tabular format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The proton (¹H) and carbon-13 (¹³C) NMR spectra of 3-Quinuclidinone provide definitive information about its structure. The protonation of the bridgehead nitrogen in the hydrochloride salt influences the chemical shifts of nearby protons and carbons compared to the free base.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as D₂O or DMSO-d₆, would be expected to show signals corresponding to the different sets of non-equivalent protons in the molecule.

| Proton Assignment | Approximate Chemical Shift (δ) ppm | Multiplicity |

| H2, H4 | 3.0 - 3.5 | m |

| H5, H7 | 2.0 - 2.5 | m |

| H6 | 1.8 - 2.2 | m |

| N-H | 9.0 - 12.0 | br s |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The N-H proton signal may be broad and its chemical shift is highly dependent on the solvent and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The most notable signal is that of the carbonyl carbon, which appears significantly downfield. The data presented below is for the free base, 3-quinuclidinone, and serves as a close approximation for the hydrochloride salt. The carbons alpha to the protonated nitrogen in the salt are expected to be shifted slightly downfield.

| Carbon Assignment | Chemical Shift (δ) ppm (for 3-Quinuclidinone) |

| C=O (C3) | ~217 |

| C2, C4 | ~55.4 |

| C5, C7 | ~47.5 |

| C6 | ~25.0 |

| C8 (bridgehead) | ~39.8 |

Data adapted from a comparative NMR analysis of 3-quinuclidinone and (R)-3-quinuclidinol.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of a strong carbonyl stretch and absorptions related to the protonated amine.

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3000 - 2700 | N-H⁺ Stretch | Strong, Broad |

| ~2950 | C-H Stretch (aliphatic) | Medium |

| ~1750 | C=O Stretch (ketone) | Strong |

| ~1460 | C-H Bend (CH₂) | Medium |

| ~1200 - 1000 | C-N Stretch | Medium |

Note: The N-H⁺ stretching vibration in tertiary amine salts typically appears as a broad and strong band in the 3000-2700 cm⁻¹ region.[2]

Experimental Protocols

Detailed methodologies for the acquisition of NMR and FTIR data are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium (B1214612) Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

-

If using a solvent without a deuterium lock signal, add a capillary containing a deuterated solvent.

¹H NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Scans: 16-64 scans.

-

Spectral Width: 16 ppm.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR Data Acquisition:

-

Spectrometer: 400 MHz (100 MHz for ¹³C) or higher field NMR spectrometer.

-

Scans: 1024 or more scans, depending on the sample concentration.

-

Spectral Width: 240 ppm.

-

Relaxation Delay: 2 seconds.

-

Decoupling: Proton-decoupled pulse sequence.

-

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

FTIR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A standard FTIR spectrometer.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. A baseline correction may be applied if necessary.

Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of NMR and FTIR spectroscopy provides a robust and definitive characterization of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers in the pharmaceutical and chemical industries, ensuring the reliable identification and quality control of this important synthetic intermediate.

References

3-Quinuclidinone Hydrochloride: A Pivotal Precursor in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinuclidinone hydrochloride is a versatile bicyclic organic compound that has emerged as a critical building block in the synthesis of a wide array of pharmaceutical agents.[1][2] Its rigid structure, incorporating both a ketone and a tertiary amine, provides a unique scaffold for the development of complex molecules with diverse biological activities. This technical guide delves into the synthesis, key reactions, and significant applications of this compound in medicinal chemistry, offering detailed experimental protocols and a summary of relevant data for laboratory application.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1193-65-3 | [1] |

| Molecular Formula | C₇H₁₁NO·HCl | [1] |

| Molecular Weight | 161.63 g/mol | [1] |

| Melting Point | >300 °C (decomposes) | [2] |

| Appearance | White to off-white powder | [3] |

| pKa (conjugate acid) | 7.2 | [4] |

Synthesis of this compound

The most common and well-established method for synthesizing this compound is through a Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine.[4][5] An improved and simplified route starting from piperidine-4-carboxylic acid has also been described.[6][7]

Experimental Protocol: Synthesis via Dieckmann Condensation[8]

This protocol is adapted from Organic Syntheses.

Step A: 1-Carbethoxymethyl-4-carbethoxypyridinium bromide

-

A solution of ethyl isonicotinate (B8489971) (151 g, 1.00 mole) and ethyl bromoacetate (B1195939) (167 g, 1.00 mole) in 500 ml of ethanol (B145695) is allowed to stand overnight at room temperature in a 1-l. round-bottomed flask fitted with a reflux condenser.

-

The mixture is then heated at reflux for 4 hours. The resulting solution of 1-carbethoxymethyl-4-carbethoxypyridinium bromide is used directly in the next step.

Step B: 1-Carbethoxymethyl-4-carbethoxypiperidine

-

To the solution from Step A, add 15 g of 10% palladium on charcoal.

-

The mixture is hydrogenated in a 2-l. autoclave at 90°C under an initial pressure of 100 atm. Hydrogen uptake is complete within 30–60 minutes.

-

After cooling, the catalyst is filtered off, and the filtrate is evaporated to dryness under reduced pressure.

-

The residue is dissolved in 500 ml of ice-cold water and added to 500 ml of chloroform (B151607) in a 5-l. beaker in an ice bath.

-

An ice-cold solution of potassium carbonate (150 g) in 250 ml of water is added gradually with stirring.

-

The chloroform layer is separated, and the aqueous layer is extracted with chloroform. The combined organic extracts are dried over anhydrous sodium sulfate (B86663).

-

The chloroform is removed by distillation, and the oily residue is distilled under high vacuum to yield 1-carbethoxymethyl-4-carbethoxypiperidine (156–190 g, 64–78%).

Step C: this compound

-

A solution of 1-carbethoxymethyl-4-carbethoxypiperidine (121.5 g, 0.50 mole) in 500 ml of dry toluene (B28343) is added to a stirred suspension of potassium ethoxide (from 21.5 g, 0.55 g-atom of potassium) in 500 ml of toluene at 90-95°C over 30 minutes.

-

The mixture is refluxed for 2 hours, cooled to 0°C, and decomposed by the careful addition of 500 ml of 10N hydrochloric acid.

-

The aqueous phase is separated, and the toluene layer is extracted with 10N hydrochloric acid.

-

The combined aqueous extracts are refluxed for 15 hours to effect decarboxylation.

-

The solution is treated with activated charcoal, filtered, and evaporated to dryness under reduced pressure.

-

The residue is dissolved in a minimum amount of hot water, and boiling isopropyl alcohol is added until crystallization begins.

-

After cooling to 0–5°C, the solid is filtered, washed with acetone, and dried to yield this compound.

Caption: Synthesis workflow for this compound.

Applications in Medicinal Chemistry

This compound is a precursor to a variety of therapeutic agents, particularly those targeting the central and peripheral nervous systems.[2][8]

Muscarinic Receptor Agonists and Antagonists

Derivatives of 3-quinuclidinol (B22445), obtained from the reduction of 3-quinuclidinone, are integral to the structure of several muscarinic M1 and M3 receptor agonists and antagonists. These compounds have therapeutic potential in the treatment of Alzheimer's disease, Sjögren's syndrome, and urinary incontinence. For example, cevimeline, a muscarinic agonist, is synthesized from a derivative of 3-quinuclidinone.[3] Muscarinic antagonists derived from this precursor are also being investigated for overactive bladder.[9]

Caption: Simplified M1/M3 muscarinic receptor signaling pathway.

Treatments for Neurological Disorders

The quinuclidine (B89598) scaffold is crucial in the development of drugs for neurological conditions like Alzheimer's disease and schizophrenia.[8] Talsaclidine, a muscarinic M1 agonist, has been investigated for Alzheimer's treatment. The dopaminergic and serotonergic systems, which are key targets in schizophrenia treatment, can be modulated by compounds derived from 3-quinuclidinone.[10][11]

Cannabinoid Receptor Ligands

This compound is also a precursor for the synthesis of novel CB1 and CB2 cannabinoid receptor ligands.[3] These ligands are being explored for their therapeutic potential in a variety of neurological and psychiatric conditions.[8]

Key Reactions and Transformations

The chemical versatility of this compound is centered around the reactivity of its ketone group.

Reduction to 3-Quinuclidinol

The reduction of the ketone in 3-quinuclidinone yields 3-quinuclidinol, a key intermediate for many active pharmaceutical ingredients.[4][12] This can be achieved using various reducing agents, with sodium borohydride (B1222165) being a common choice.[13]

-

Dissolve 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C.

-

Add sodium borohydride (1.5 g, 0.04 mol) portion-wise over 1 hour, maintaining the temperature.

-

Stir the reaction mixture for 4 hours at 30-35°C. Monitor reaction completion by gas chromatography.

-

Extract the reaction mass with chloroform (3 x 50 ml).

-

Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield crude (±)-3-quinuclidinol.

-

The crude product can be purified by recrystallization from acetone, yielding a white crystalline solid (9.0 g, 89.0%).

Table 2: Quantitative Data for Reduction of 3-Quinuclidinone

| Parameter | Value | Reference(s) |

| Starting Material | 3-Quinuclidinone | [13] |

| Reagent | Sodium Borohydride | [13] |

| Solvent | Water | [13] |

| Reaction Time | 4 hours | [13] |

| Temperature | 30-35°C | [13] |

| Product | (±)-3-Quinuclidinol | [13] |

| Yield | 89.0% | |

| Melting Point (Purified) | 221-224°C |

Asymmetric Hydrogenation

For the synthesis of enantiomerically pure drugs, the asymmetric hydrogenation of 3-quinuclidinone to produce chiral (R)- or (S)-3-quinuclidinol is crucial.[14] This can be achieved using chiral metal catalysts (e.g., Ruthenium-based) or through biocatalytic methods.[14][15]

-

Ensure a high-pressure autoclave reactor is clean, dry, and purged with an inert gas (e.g., Argon).

-

Under an inert atmosphere, charge the autoclave with 3-quinuclidinone, a chiral Ruthenium catalyst (e.g., RuBr₂-[(R)-BINAP]) at a substrate-to-catalyst molar ratio of 100,000:1, and anhydrous ethanol.

-

Add a base (e.g., potassium tert-butoxide) to the reaction mixture.

-

Seal the autoclave and pressurize with hydrogen gas to 15 atm.

-

Heat the reaction mixture to 30-45°C with constant stirring for approximately 4 hours, monitoring the reaction progress by GC or HPLC.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

The resulting enantiomerically enriched 3-quinuclidinol can then be isolated and purified.

Caption: Key transformations of 3-Quinuclidinone in medicinal chemistry.

This compound is an undeniably valuable and versatile precursor in the field of medicinal chemistry.[16] Its rigid bicyclic framework serves as an excellent starting point for the synthesis of a multitude of biologically active molecules, particularly those targeting the nervous system. The straightforward synthesis of the core structure and the well-established protocols for its key transformations, such as reduction and asymmetric hydrogenation, make it an accessible and indispensable tool for drug discovery and development professionals. As research into complex neurological and psychiatric disorders continues, the importance of this compound as a foundational building block for novel therapeutics is set to endure.

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 1193-65-3 [chemicalbook.com]

- 4. 3-Quinuclidone - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]